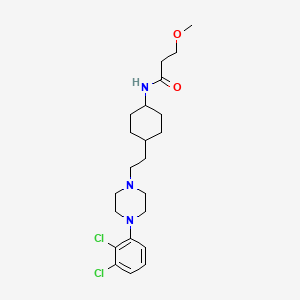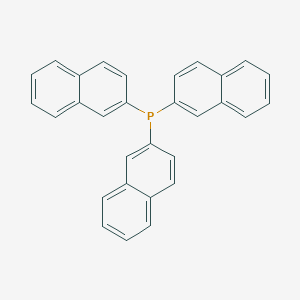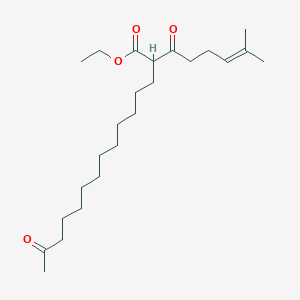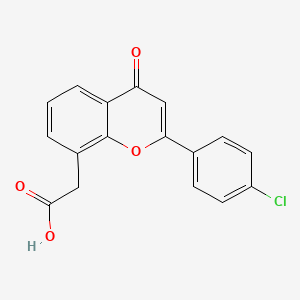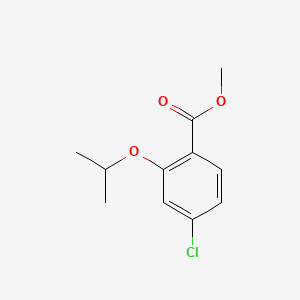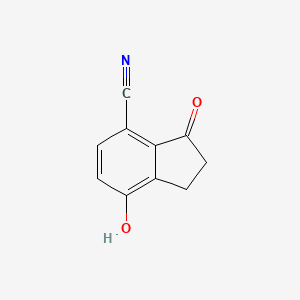
Methyl 6-methyl-5-phenylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-5-phenylpyridine-3-carboxylate is a chemical compound with the molecular formula C14H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a phenyl group and a carboxylate ester group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-phenylpyridine-3-carboxylate typically involves the reaction of 6-methyl-5-phenylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified using techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis.
Major Products:
Oxidation: 6-methyl-5-phenylpyridine-3-carboxylic acid.
Reduction: 6-methyl-5-phenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-methyl-5-phenylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 6-methyl-5-phenylpyridine-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the phenyl group.
Methyl 5-phenylpyridine-3-carboxylate: Similar structure but lacks the methyl group on the pyridine ring.
Uniqueness: Methyl 6-methyl-5-phenylpyridine-3-carboxylate is unique due to the presence of both a phenyl group and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs.
Propriétés
Numéro CAS |
10176-84-8 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 6-methyl-5-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-15-10)14(16)17-2/h3-9H,1-2H3 |
Clé InChI |
WEYWHUYCUMOXNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


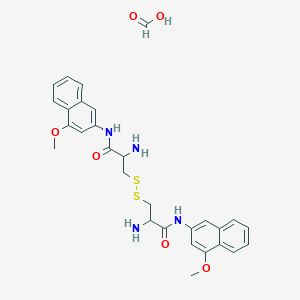
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
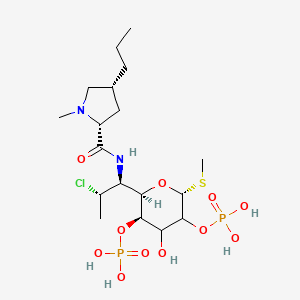
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
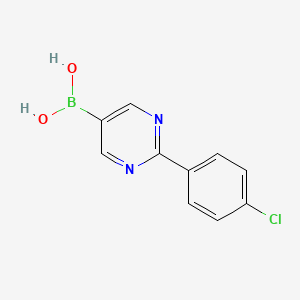
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
